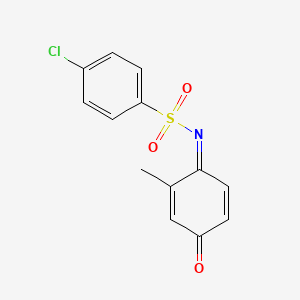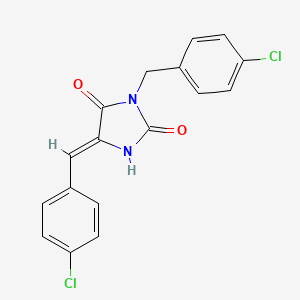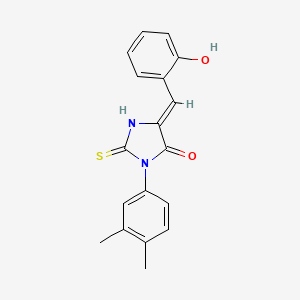
4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This compound targets the DNA topoisomerase II enzyme, which is responsible for the unwinding and rewinding of DNA during cell division. By inhibiting this enzyme, the compound prevents the cancer cells from dividing and growing.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has both biochemical and physiological effects on the body. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of cytokines, which are responsible for inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide in lab experiments is its specificity towards cancer cells. The compound targets only the cancer cells, leaving the healthy cells unharmed. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to the body, which limits its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide. One direction is to explore the potential of this compound in combination with other anti-cancer drugs. Another direction is to investigate the use of this compound in the treatment of other diseases, such as autoimmune disorders. Additionally, further research is needed to determine the optimal dosage and administration of the compound to minimize toxicity and maximize efficacy.
Conclusion
In conclusion, 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound that has shown potential applications in various scientific research fields. Its specificity towards cancer cells and anti-inflammatory properties make it a promising candidate for cancer treatment and other diseases. However, further research is needed to determine its optimal use and minimize potential toxicity.
Métodos De Síntesis
The synthesis of 4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methyl-4-oxo-2,5-cyclohexadiene-1-carboxylic acid. This reaction results in the formation of the desired compound, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-N-(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has shown potential applications in various scientific research fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to be effective in the treatment of certain types of leukemia.
Propiedades
IUPAC Name |
(NZ)-4-chloro-N-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c1-9-8-11(16)4-7-13(9)15-19(17,18)12-5-2-10(14)3-6-12/h2-8H,1H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTVJOCPDVYFKX-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)C=C/C1=N/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(1Z)-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)
![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)




![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5910615.png)
![5-amino-3-(4-methoxyphenyl)-7-oxo-4-propyl-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5910629.png)


![{4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5910646.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5910653.png)
![4-[(1H-benzimidazol-2-ylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B5910661.png)